N,N-diethyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
N,N-diethyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound with a fascinating structure. It belongs to the pyrimidine family, which plays a crucial role in drug discovery and has diverse biological activities . Pyrimidines serve as building blocks for essential molecules like vitamins, liposaccharides, and antibiotics. This compound’s unique arrangement of atoms makes it intriguing for scientific exploration.
Properties
Molecular Formula |
C23H24N4O |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N,N-diethyl-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H24N4O/c1-4-26(5-2)22-21-20(17-9-7-6-8-10-17)15-27(23(21)25-16-24-22)18-11-13-19(28-3)14-12-18/h6-16H,4-5H2,1-3H3 |
InChI Key |
OLCDDUIBEQPLTK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Tofacitinib By-Product: Interestingly, N,N-diethyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is an important pharmaceutical intermediate produced as a by-product during the synthesis of .
Industrial Production:
While specific industrial-scale methods for this compound are not widely documented, its synthesis typically involves organic chemistry techniques. Researchers have explored various synthetic pathways to access pyrimidine derivatives, including this compound.
Chemical Reactions Analysis
N,N-diethyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can participate in several reactions:
Substitution Reactions: It may undergo nucleophilic substitution reactions at different positions.
Oxidation/Reduction: Depending on functional groups, it could be oxidized or reduced.
Common Reagents: Reagents like strong bases, acids, and transition metal catalysts play a role.
Major Products: These reactions yield various derivatives, each with distinct properties.
Scientific Research Applications
This compound’s versatility extends across scientific domains:
Medicine: As a tofacitinib by-product, it contributes to arthritis treatment.
Chemistry: Researchers explore its reactivity and design new derivatives.
Biology: Its impact on cellular pathways warrants investigation.
Mechanism of Action
The precise mechanism remains an active area of study. It likely interacts with specific molecular targets, affecting cellular signaling pathways. Further research is needed to elucidate its mode of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
